Calcium hopantenate

Description

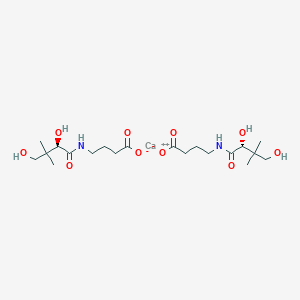

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H19NO5.Ca/c2*1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14;/h2*8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14);/q;;+2/p-2/t2*8-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXZVDMCQPLHIY-QXGOIDDHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36CaN2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046653 | |

| Record name | Calcium hopantenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17097-76-6 | |

| Record name | Calcium hopantenate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017097766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium hopantenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM HOPANTENATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK8EOC1M6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Calcium Hopantenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium hopantenate, the calcium salt of hopantenic acid, is a nootropic agent with demonstrated neuroprotective and cognitive-enhancing properties. This technical guide provides a comprehensive overview of the chemical synthesis and purification methodologies for this compound. It includes detailed experimental protocols, a comparative analysis of process parameters, and a discussion of potential impurities. Furthermore, this document elucidates the GABAergic modulatory mechanism of hopantenate through a detailed signaling pathway diagram and outlines a general experimental workflow for its synthesis and purification.

Introduction

Hopantenic acid, chemically known as (R)-4-(2,4-dihydroxy-3,3-dimethylbutanamido)butanoic acid, is a structural analog of pantothenic acid (Vitamin B5) where β-alanine is replaced by γ-aminobutyric acid (GABA).[1] Its calcium salt, this compound, is utilized as a central nervous system agent.[1] The synthesis of this compound is primarily achieved through the amidation of D-(-)-pantolactone with the calcium salt of GABA. This guide details the chemical synthesis pathways and purification strategies critical for obtaining high-purity this compound suitable for pharmaceutical applications.

Chemical Synthesis of this compound

The primary route for synthesizing this compound involves the condensation reaction between D-(-)-pantolactone and the pre-formed calcium salt of γ-aminobutyric acid (GABA).

Synthesis of Calcium γ-aminobutyrate

A key intermediate in the synthesis is the calcium salt of GABA. This is typically prepared by reacting GABA with a calcium base.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of γ-aminobutyric acid in a suitable solvent such as absolute isopropanol (B130326), add a stoichiometric amount of metallic calcium.[2]

-

Reaction Conditions: The reaction mixture is typically heated to reflux to facilitate the formation of the calcium salt.

-

Completion and Isolation: The reaction is monitored until the complete consumption of calcium metal. The resulting suspension of calcium γ-aminobutyrate can be used directly in the next step.

Condensation of D-(-)-pantolactone with Calcium γ-aminobutyrate

The core reaction in the synthesis of this compound is the amide bond formation between the lactone and the amino acid salt.

Experimental Protocol:

-

Reaction Setup: The suspension of calcium γ-aminobutyrate in isopropanol from the previous step is transferred to a reaction vessel containing D-(-)-pantolactone.[2]

-

Reaction Conditions: The reaction mixture is initially heated in isopropanol with simultaneous distillation of the solvent. Following the complete removal of isopropanol, the reaction is continued in the melt at a temperature of 103-105°C for approximately two hours.[2]

-

Work-up: After the condensation reaction is complete, the molten mass is cooled and aqueous isopropanol is added to facilitate precipitation of the product.[2]

-

Isolation: The crude this compound is then isolated by filtration.[2]

A similar and analogous synthesis is reported for calcium D-pantothenate (B8507022), where D-pantolactone is reacted with the calcium salt of β-alanine in anhydrous methanol.[3] This reaction is carried out in a micro-channel flow reactor at 75-80°C for 5-30 minutes.[3] This suggests that a continuous flow process could also be a viable and efficient method for the synthesis of this compound.

Purification of this compound

Achieving high purity of the final product is critical for pharmaceutical applications. The primary methods for purifying this compound are crystallization and ion-exchange chromatography.

Crystallization

Crystallization is a key technique for the purification of this compound, effectively removing unreacted starting materials and side products.

Experimental Protocol:

-

Solvent Selection: The crude this compound is dissolved in a suitable solvent system, such as aqueous isopropanol.[2]

-

Precipitation: The product is precipitated from the solution. This can be achieved by cooling the solution or by adding a miscible anti-solvent.

-

Isolation and Drying: The purified crystals are collected by filtration, washed with a cold solvent to remove residual impurities, and then dried under reduced pressure at a temperature of 80-90°C.[2]

For the analogous compound, calcium D-pantothenate, crystallization from a methyl alcohol solution is also a common purification method.[4]

Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) is a powerful technique for removing ionic impurities and can be employed as a polishing step in the purification of this compound.[5][6][7]

Experimental Protocol:

-

Resin Selection and Equilibration: A suitable ion-exchange resin is selected. For the purification of amino acid derivatives, a strongly acidic cation exchange resin is often employed. The column is equilibrated with a buffer at a specific pH.

-

Sample Loading and Elution: A solution of crude this compound is loaded onto the column. The column is then washed to remove unbound impurities. The bound product is subsequently eluted using a buffer with an increasing ionic strength or a change in pH.

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the pure product. Fractions containing pure this compound are pooled.

-

Product Isolation: The pure product is recovered from the pooled fractions, typically by solvent evaporation or precipitation.

This method has been successfully applied to the purification of D-pantothenic acid from fermentation broths, where a strongly basic anion exchange resin is used.[8] Analytical methods for hopantenic acid also utilize ion-exchange resins for sample deproteinization.[9]

Data Presentation

Table 1: Summary of Synthesis Parameters for this compound and Analogous Compounds

| Parameter | This compound[2] | Calcium D-Pantothenate[3] |

| Reactants | D-(-)-pantolactone, Calcium γ-aminobutyrate | D-pantolactone, Calcium β-alaninate |

| Solvent | Isopropanol, then melt | Anhydrous Methanol |

| Temperature | 103-105°C (melt) | 75-80°C |

| Reaction Time | 2 hours (melt) | 5-30 minutes |

| Reactor Type | Batch | Micro-channel flow reactor |

Table 2: Reported Yields and Purity for Analogous Syntheses

| Compound | Synthesis Method | Yield | Purity | Reference |

| dl-Calcium Pantothenate | Reaction of dl-pantolactone (B117006) with anhydrous calcium salt of β-Alanine in methanol | ~95.8% | Not specified | [10] |

| D-Calcium Pantothenate | Micro-channel flow reactor | 89% | 89.0% | [3] |

Potential Impurities

During the synthesis of this compound, several impurities can be formed. These can arise from unreacted starting materials, side reactions, or degradation of the product. Potential impurities include:

-

Unreacted D-(-)-pantolactone: Residual starting material.

-

Unreacted γ-aminobutyric acid: Incomplete reaction of the amino acid.

-

Oligomers: Formation of dimers or trimers of hopantenic acid.

-

Degradation products: Hydrolysis of the amide bond under certain conditions.

-

Process-related impurities: Residual solvents and reagents.[]

The identification and quantification of these impurities are crucial for ensuring the quality and safety of the final drug product.[][12][13]

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of Hopantenic Acid

Hopantenic acid is a structural analog of GABA and is believed to exert its nootropic effects through the modulation of the GABAergic system, particularly by interacting with GABA receptors.[14]

Caption: Proposed mechanism of action for this compound.

General Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the laboratory-scale synthesis and purification of this compound.

Caption: General workflow for this compound synthesis.

Conclusion

This technical guide has outlined the key methodologies for the synthesis and purification of this compound. The condensation of D-(-)-pantolactone with the calcium salt of GABA remains the most direct synthetic route. High-purity this compound can be obtained through optimized crystallization and/or ion-exchange chromatography techniques. Further research into continuous flow synthesis may offer advantages in terms of efficiency and scalability. A thorough understanding and control of potential impurities are paramount for the development of a safe and effective pharmaceutical product. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. clearsynth.com [clearsynth.com]

- 2. RU2544503C2 - Method of producing calcium salts of optically active [d] or racemic [d, l] homopantothenic acid - Google Patents [patents.google.com]

- 3. CN108440325B - Synthesis method of D-calcium pantothenate - Google Patents [patents.google.com]

- 4. WO1996033283A1 - Process for producing calcium d-pantothenate - Google Patents [patents.google.com]

- 5. research.fredhutch.org [research.fredhutch.org]

- 6. harvardapparatus.com [harvardapparatus.com]

- 7. med.unc.edu [med.unc.edu]

- 8. WO2005103274A1 - Process for the preparation of calcium-d-pantothenate - Google Patents [patents.google.com]

- 9. Analytical studies on the chiral separation and simultaneous determination of pantothenic acid and hopantenic acid enantiomers in rat plasma by gas chromatography-mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US3935256A - Process for the production of the calcium salt of pantothenic acid - Google Patents [patents.google.com]

- 12. Impurities |Axios Research [axios-research.com]

- 13. documents.lgcstandards.com [documents.lgcstandards.com]

- 14. What is the mechanism of this compound? [synapse.patsnap.com]

Physicochemical Properties of Calcium Hopantenate: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Calcium hopantenate, a nootropic agent with potential applications in cognitive enhancement and the treatment of various neurological disorders.[1] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by providing detailed data, experimental methodologies, and insights into the compound's mechanism of action.

Chemical and Physical Properties

This compound is the calcium salt of hopantenic acid.[1] It exists in various forms, including anhydrous and hydrated states, which can influence its physicochemical characteristics. It is crucial for researchers to be aware of the specific form they are using. The compound is typically a white to off-white crystalline powder.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | Calcium homopantothenate, Pantogam, Hopate | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 155-165 °C | |

| pKa | 4.52 at 25°C | |

| Hygroscopicity | Hygroscopic | [2] |

Table 2: Molecular Properties of Different Forms of this compound

| Form | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Anhydrous | C20H36CaN2O10 | 504.59 | 17097-76-6 |

| Hemihydrate | C20H37CaN2O10.5 | 513.60 | 17097-76-6 |

| Hydrate | C20H38CaN2O11 | 522.6 |

Solubility Profile

This compound is described as being soluble in water and slightly soluble in methanol. It is practically insoluble in many organic solvents. For research and formulation development, understanding its quantitative solubility is essential.

Table 3: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Soluble |

| Methanol | Slightly Soluble |

| Organic Solvents | Practically Insoluble |

Stability Profile

This compound is known to be stable at a pH range of 5-6. As a hygroscopic substance, it should be stored in tight containers to prevent moisture absorption.[2] Forced degradation studies are crucial to understand its stability under various stress conditions and to identify potential degradation products.

General Forced Degradation Conditions:

-

Acidic Hydrolysis: Treatment with dilute hydrochloric acid.

-

Basic Hydrolysis: Treatment with dilute sodium hydroxide.

-

Oxidative Degradation: Exposure to hydrogen peroxide.

-

Thermal Degradation: Heating the solid or a solution.

-

Photolytic Degradation: Exposure to UV and visible light.

A stability-indicating HPLC method is necessary to separate the intact drug from any degradation products formed under these stress conditions.

Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol is a general guideline based on USP <741> and can be adapted for this compound.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Sample Preparation: Finely powder the dry this compound sample.

-

Capillary Filling: Introduce the powdered sample into a capillary tube to a height of 2-4 mm.

-

Measurement: Place the capillary tube in the melting point apparatus.

-

Heating: Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point). The range between these two temperatures is the melting range.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

The following is a representative HPLC method that can be used as a starting point for the analysis of this compound. Method validation is essential for specific applications.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A suitable mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase should be controlled, for instance, around the compound's stable pH range.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a wavelength where the compound has significant absorbance.

-

Injection Volume: 10-20 µL.

-

Temperature: Ambient or controlled (e.g., 25 °C).

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water or mobile phase) and make serial dilutions to create calibration standards.

-

Sample Preparation: Dissolve a known weight of the this compound sample in the same solvent as the standard to a similar concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks, or by using a calibration curve generated from the reference standards.

Shake-Flask Method for Solubility Determination

This is a standard method to determine the equilibrium solubility of a compound.

Materials:

-

Vials with screw caps

-

Shaker or rotator

-

Analytical balance

-

Centrifuge or filter

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, methanol).

-

Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully take an aliquot of the clear supernatant, dilute it if necessary, and determine the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL).

Mechanism of Action and Signaling Pathways

This compound is believed to exert its nootropic effects through multiple mechanisms.[1] It is structurally similar to gamma-aminobutyric acid (GABA) and is thought to modulate the GABAergic system.[1] Additionally, it may influence the cholinergic system, enhance cognitive functions, provide neuroprotective effects, and play a role in neuronal energy metabolism and calcium homeostasis.[1]

Caption: Proposed multifaceted mechanism of action of this compound.

Experimental and Analytical Workflow

A typical workflow for the physicochemical characterization of this compound involves several key steps, from sample preparation to data analysis.

Caption: General experimental workflow for physicochemical characterization.

This guide provides a foundational understanding of the physicochemical properties of this compound for research purposes. It is imperative that researchers consult relevant pharmacopeial monographs and perform thorough method validation for their specific applications.

References

Early In Vivo Studies of Calcium Hopantenate in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium hopantenate, a derivative of pantothenic acid (Vitamin B5) and a structural analogue of the neurotransmitter GABA, has been investigated for its potential nootropic, neuroprotective, and anticonvulsant properties. This technical guide provides an in-depth overview of early in vivo studies of this compound in various animal models. The focus is on quantitative data, detailed experimental protocols, and the underlying signaling pathways to serve as a comprehensive resource for researchers in the field of neuroscience and drug development.

Mechanism of Action: Focus on the GABAergic System

Early in vivo research strongly suggests that a primary mechanism of action for this compound involves the modulation of the GABAergic system. The structural similarity of hopantenic acid to GABA allows it to interact with and modulate GABAergic neurotransmission.

GABA Receptor Binding Studies in Rats

A key in vivo study investigated the effects of repeated administration of this compound (HOPA) on neurotransmitter receptors in the rat brain. The findings demonstrated a significant and specific impact on the GABAergic system.

Quantitative Data: GABA Receptor Binding

| Animal Model | Treatment Protocol | Brain Region | Analytical Method | Key Finding | Reference |

| Rat | 250 mg/kg/day for 7 consecutive days (intraperitoneal injection) | Cerebral Cortex | Radioreceptor Assay (RRA) with [3H]-GABA | 53% increase in GABA receptor binding | [1] |

Experimental Protocol: Radioreceptor Assay (RRA) for GABA Receptor Binding [1]

-

Animal Model: Male rats of an inbred strain were used for the study.

-

Drug Administration: this compound (HOPA) was administered intraperitoneally at a dose of 250 mg/kg/day for 7 consecutive days. A control group received a vehicle injection.

-

Tissue Preparation: Twenty-four hours after the final injection, the rats were euthanized, and their brains were dissected to isolate the cerebral cortex. The tissue was then homogenized to prepare synaptic membranes.

-

Radioreceptor Assay:

-

Synaptic membrane preparations were incubated with [3H]-gamma-aminobutyric acid ([3H]-GABA) as the radioligand.

-

The binding reaction was carried out under specific buffer and temperature conditions to allow for equilibrium to be reached.

-

Non-specific binding was determined in the presence of a high concentration of unlabeled GABA.

-

The reaction was terminated by rapid filtration, and the radioactivity bound to the membranes was quantified using liquid scintillation counting.

-

-

Data Analysis: The specific binding of [3H]-GABA was calculated by subtracting the non-specific binding from the total binding. The percentage increase in GABA receptor binding in the HOPA-treated group was then determined relative to the control group.

Signaling Pathway: Modulation of GABAergic Neurotransmission

The observed increase in GABA receptor binding suggests that this compound enhances the sensitivity of the GABAergic system. This can lead to a potentiation of inhibitory neurotransmission, which is a plausible mechanism for its observed anticonvulsant and anxiolytic effects.

References

Mechanism of action of Calcium hopantenate on GABA receptors

An In-Depth Technical Guide to the Mechanism of Action of Calcium Hopantenate on GABA Receptors

Executive Summary

This compound (HOPA), a structural analog of γ-aminobutyric acid (GABA), is a nootropic agent with a complex and multifaceted mechanism of action, particularly concerning its interaction with the GABAergic system. This document provides a comprehensive technical overview of the current scientific understanding of how this compound exerts its effects on GABA receptors. Evidence points towards a combination of direct receptor interaction, indirect modulation of receptor sensitivity, and potential metabolic pathway interference. This guide synthesizes findings from in vitro and in vivo studies, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to elucidate the compound's neuropharmacological profile for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as homopantothenic acid or Pantogam, is a derivative of pantothenic acid (Vitamin B5) and a homolog of GABA. Its structural similarity to GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS), has led to extensive investigation into its role as a modulator of GABAergic transmission.[1] Clinically, it is utilized in some countries for a range of neurological and psychiatric conditions, including cognitive impairments and developmental disorders.[1][2] Understanding its precise mechanism of action at the receptor level is critical for its continued development and potential therapeutic applications. This guide details the direct and indirect interactions of this compound with GABA-A and GABA-B receptors, supported by experimental evidence.

Direct Interaction with GABA Receptors

In vitro studies have demonstrated that this compound can directly interact with both GABA-A and GABA-B receptors. These interactions are primarily characterized using radioligand binding assays, which measure the ability of a compound to displace a radioactive ligand from its receptor binding site.

Radioligand Binding Assay Findings

Initial studies revealed that this compound (HOPA) inhibits the binding of [3H]-GABA to its receptors in a dose-dependent manner.[3] This suggests a direct competition for the binding site. Notably, the compound's interaction is not limited to a single receptor subtype. Research comparing different stereoisomers of homopantothenate found that the S-isomer, the R-isomer (Calcium D(R)-homopantothenate), and the racemic mixture all interact with binding sites for both GABA-A and GABA-B receptor ligands.[4] The degree of interaction was observed to be in the order of: S-isomer > racemate > R-isomer.[4] This stereospecificity is a crucial factor in its pharmacological activity.

Quantitative Data: In Vitro Receptor Binding

The following table summarizes the key quantitative findings from in vitro studies.

| Compound/Isomer | Receptor Target | Assay Type | Key Finding | Reference |

| This compound (HOPA) | GABA Receptors | [3H]-GABA Radioreceptor Assay | Dose-dependent inhibition of binding with 0.2% cross-reactive potency. | [3] |

| Pantoyl-GABA* | GABA-A & GABA-B | [3H]-GABA & [3H]-baclofen Binding | Inhibition of radioligand binding to both receptor types. | [5] |

| D(R)-, L(S)-, and DL(RS)-homopantothenate | GABA-A & GABA-B | Radioligand Binding Analysis | All compounds interact with both receptor types. | [4] |

| D(R)-, L(S)-, and DL(RS)-homopantothenate | GABA-A & GABA-B | Radioligand Binding Analysis | Degree of interaction: S-isomer > racemate > R-isomer. | [4] |

*Note: Pantoyl-GABA is a related derivative, and these findings suggest a class effect.

Experimental Protocol: Radioligand Binding Assay

This protocol provides a generalized methodology for assessing the binding of this compound to GABA receptors.

-

Tissue Preparation: Brains from laboratory animals (e.g., rats) are homogenized in a buffered solution. The cerebral cortex is often the region of interest.

-

Synaptic Membrane Isolation: The homogenate is subjected to centrifugation to pellet cellular debris. The supernatant is then centrifuged at a higher speed to isolate the synaptic membranes, which are rich in neurotransmitter receptors.

-

Incubation: The prepared membranes are incubated in a buffer solution containing a specific radiolabeled ligand (e.g., [3H]-GABA for GABA-A sites, [3H]-baclofen for GABA-B sites) and varying concentrations of the test compound (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution. The filters are then washed to remove any non-specifically bound ligand.

-

Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound ligand, is measured using liquid scintillation counting.

-

Data Analysis: The results are analyzed to determine the concentration of this compound required to inhibit a certain percentage (e.g., 50%, IC50) of the specific binding of the radioligand.

References

- 1. synthachem.com [synthachem.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Effects of this compound on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Pantogam and pantogam active: qualitative and quantitative features of the interaction with neurotransmitter receptors in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of pantoyl-GABA on GABAA and GABAB receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Architecture and Stability Profile of Calcium Hopantenate Hemihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of Calcium hopantenate hemihydrate. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the molecule's properties, stability under various conditions, and methodologies for its analysis.

Chemical Structure and Physicochemical Properties

This compound hemihydrate is the calcium salt of hopantenic acid, complexed with water in a hemihydrate form. Hopantenic acid is a homolog of pantothenic acid (Vitamin B5).

IUPAC Name: calcium;bis(4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate);hydrate

Chemical Formula: C₂₀H₃₈CaN₂O₁₁

Molecular Weight: 522.6 g/mol [1][2]

Chemical Structure:

The chemical structure of the hopantenate anion is characterized by an amide linkage between (R)-pantoic acid and gamma-aminobutyric acid (GABA). Two of these anions are ionically bonded to a calcium ion. The "hemihydrate" designation indicates the presence of one water molecule for every two molecules of the this compound salt.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hemihydrate is presented in Table 1.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 165 °C | [3] |

| Solubility | Soluble in water (a little), methanol (B129727) (a little) | |

| Hygroscopicity | Hygroscopic |

Stability Profile

The stability of this compound hemihydrate is a critical parameter for its formulation, storage, and therapeutic efficacy. This section outlines a comprehensive stability testing program based on established regulatory guidelines.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop and validate a stability-indicating analytical method. The recommended stress conditions are summarized in Table 2.

| Stress Condition | Proposed Conditions | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | To investigate degradation in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | To investigate degradation in alkaline environments. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To assess susceptibility to oxidative degradation. |

| Thermal Degradation | 105°C for 48 hours | To evaluate stability at elevated temperatures. |

| Photostability | ICH Q1B Option 2 (1.2 million lux hours and 200 W h/m²) | To determine the effect of light exposure. |

Note: The conditions listed above are starting points and should be optimized to achieve a target degradation of 5-20% to ensure that the degradation products are adequately generated for analytical method validation.

Quantitative Stability Data

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique for quantifying the degradation of this compound hemihydrate and its degradation products. The following tables are provided as templates for recording the results of forced degradation studies.

Table 3: Summary of Forced Degradation Results

| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (if identified) |

| Acid Hydrolysis | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |

| Base Hydrolysis | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |

| Oxidation | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |

| Thermal Degradation | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |

| Photostability | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |

Table 4: Degradation Product Profile

| Degradation Product | Retention Time (min) | Relative Retention Time | Proposed Structure (if known) |

| DP-1 | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |

| DP-2 | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |

| ... | ... | ... | ... |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to assess the stability of this compound hemihydrate.

Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound hemihydrate and its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (suggested starting point):

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0 with phosphoric acid). The ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: To be determined by UV scan of this compound hemihydrate (likely in the range of 200-220 nm).

-

Injection Volume: 20 µL.

-

Diluent: A mixture of water and acetonitrile.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Thermal Analysis (TGA/DSC)

Objective: To characterize the thermal stability of this compound hemihydrate and identify thermal events such as dehydration, melting, and decomposition.

Instrumentation:

-

Thermogravimetric Analyzer (TGA).

-

Differential Scanning Calorimeter (DSC).

TGA Method:

-

Sample Size: 5-10 mg.

-

Heating Rate: 10°C/min.

-

Temperature Range: 25°C to 300°C (or higher if needed to observe full decomposition).

-

Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

DSC Method:

-

Sample Size: 2-5 mg in a sealed aluminum pan.

-

Heating Rate: 10°C/min.

-

Temperature Range: 25°C to 200°C (to observe melting behavior).

-

Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

Mechanism of Action: A Signaling Pathway Perspective

The therapeutic effects of this compound are attributed to the actions of hopantenic acid, which is structurally similar to GABA and is a derivative of pantothenic acid. Its mechanism of action is multifaceted, involving the modulation of several neurotransmitter systems.

The primary mechanisms include:

-

GABAergic System Modulation: Due to its structural similarity to GABA, hopantenic acid can interact with GABA receptors, leading to a decrease in neuronal excitability. This is thought to contribute to its anxiolytic and anticonvulsant properties.

-

Cholinergic System Enhancement: Hopantenic acid may increase the synthesis and release of acetylcholine, a key neurotransmitter involved in learning and memory. This action is believed to be responsible for its nootropic effects.

-

Neuroprotection: The compound has been suggested to possess neuroprotective properties by reducing oxidative stress in the brain, thereby promoting neuronal survival.

Conclusion

This technical guide provides a foundational understanding of the chemical structure and stability of this compound hemihydrate. While key physicochemical properties are known, a comprehensive stability profile, including quantitative data from forced degradation studies and identification of degradation products, requires further experimental investigation. The outlined experimental protocols and the proposed mechanism of action offer a robust framework for researchers and drug development professionals to conduct these necessary studies and to further elucidate the therapeutic potential of this molecule. The provided templates for data presentation are intended to guide the systematic collection and reporting of these future experimental findings.

References

Calcium Hopantenate: A Technical Guide for Researchers

CAS Number: 17097-76-6 Molecular Formula: C₂₀H₃₆CaN₂O₁₀

This technical guide provides an in-depth overview of calcium hopantenate, a nootropic compound with significant potential in neuroscience research and drug development. The document is tailored for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive summary of its chemical properties, mechanism of action, quantitative data, and detailed experimental protocols.

Chemical and Physical Properties

This compound is the calcium salt of hopantenic acid. It is a white to off-white powder.

| Property | Value | Source |

| CAS Number | 17097-76-6 | [1][2] |

| Molecular Formula | C₂₀H₃₆CaN₂O₁₀ | [1][2] |

| Molecular Weight | 504.59 g/mol | [1][2] |

Mechanism of Action

This compound exerts its effects through a multi-faceted mechanism, primarily involving the modulation of the GABAergic system, neuroprotection, enhancement of neuronal energy metabolism, and regulation of intracellular calcium homeostasis.[3]

Its structural similarity to gamma-aminobutyric acid (GABA) allows it to interact with GABA receptors, particularly GABA-B receptors, leading to a stabilization of neuronal activity.[3][4] Furthermore, it has been shown to influence the cholinergic system, which is crucial for cognitive functions like learning and memory.[3] Preclinical research suggests that this compound offers neuroprotective benefits by mitigating oxidative stress and upregulating neurotrophic factors.[4]

Quantitative Data

Pharmacokinetics

A study in healthy human volunteers investigated the pharmacokinetics of hopantenic acid following a single oral administration of a 250 mg tablet. The key pharmacokinetic parameters are summarized below.

| Parameter | Value | Unit |

| Cmax (Maximum Plasma Concentration) | Not explicitly stated in snippets | µg/mL |

| Tmax (Time to Maximum Concentration) | 1.56 | hours |

| t₁/₂ (Elimination Half-Life) | 6.68 | hours |

It is important to note that hopantenic acid was not detected in blood plasma 48 hours after administration.

Receptor Binding

In a study involving rats, repeated administration of this compound (250 mg/kg/day for 7 consecutive days) led to a significant increase in GABA receptor binding in the cerebral cortex.

| Parameter | Value |

| Increase in GABA Receptor Binding | 53% |

This increase was attributed to an enhanced affinity of the binding sites.[1] In radioreceptor assays, this compound demonstrated a dose-dependent inhibition of [3H]-gamma-aminobutyric acid (GABA) receptor binding with a cross-reactive potency of 0.2%.[1]

Experimental Protocols

GABA Receptor Binding Assay

This protocol is adapted from established methods for radioligand binding assays.

Materials:

-

Rat brain tissue (cerebral cortex)

-

[³H]-GABA (radioligand)

-

This compound

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in a known volume of buffer to determine the protein concentration.

-

-

Binding Assay:

-

In triplicate, incubate the prepared membranes with varying concentrations of this compound and a fixed concentration of [³H]-GABA.

-

For total binding, incubate membranes with [³H]-GABA only.

-

For non-specific binding, incubate membranes with [³H]-GABA in the presence of a high concentration of unlabeled GABA.

-

Incubate the samples at 4°C for a predetermined optimal time.

-

-

Filtration and Measurement:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the inhibition constant (Ki) of this compound.

-

Measurement of Intracellular Calcium Concentration

This protocol outlines a general method using a fluorescent calcium indicator.

Materials:

-

Cultured neuronal cells

-

This compound

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM)

-

HEPES-buffered saline (HBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation:

-

Plate neuronal cells on glass coverslips or in a multi-well plate and culture until they reach the desired confluency.

-

-

Dye Loading:

-

Wash the cells with HBS.

-

Incubate the cells with Fura-2 AM in HBS in the dark at room temperature for 30-60 minutes.

-

Wash the cells with HBS to remove excess dye.

-

-

Calcium Measurement:

-

Mount the coverslip on a fluorescence microscope or place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add this compound at the desired concentration to the cells.

-

Record the changes in fluorescence intensity over time. Fura-2 is a ratiometric dye, so measurements are typically made at two excitation wavelengths (e.g., 340 nm and 380 nm) with emission at ~510 nm.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities at the two excitation wavelengths.

-

The change in this ratio over time reflects the change in intracellular calcium concentration.

-

Signaling Pathway and Logical Relationships

The mechanism of action of this compound involves a cascade of events that ultimately leads to its nootropic and neuroprotective effects. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway of this compound.

This diagram illustrates that this compound modulates GABA-B receptors to promote neuronal stability. It is also proposed to influence voltage-gated calcium channels, leading to an increase in intracellular calcium. This rise in calcium activates Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn can phosphorylate cAMP response element-binding protein (CREB), a key transcription factor involved in neuroprotection and cognitive enhancement.

References

Hopantenic Acid: A Physicochemical Deep Dive into Solubility and pKa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hopantenic acid, also known as N-pantoyl-GABA, is a nootropic drug that is a structural homolog of pantothenic acid (Vitamin B5).[1] In this molecule, the β-alanine component of pantothenic acid is replaced by γ-aminobutyric acid (GABA).[1] This structural modification allows it to act as a central nervous system depressant with neuroprotective, anticonvulsant, and mild activating effects.[2][3] Primarily used in its calcium salt form, understanding the physicochemical properties of hopantenic acid, such as its solubility and acid dissociation constant (pKa), is fundamental for formulation development, pharmacokinetic profiling, and predicting its physiological behavior.

This technical guide provides an in-depth analysis of the solubility and pKa of hopantenic acid, complete with experimental protocols and diagrams to illustrate key processes and pathways.

Physicochemical Properties: Solubility and pKa

The solubility and pKa of a drug substance are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility Data

Hopantenic acid exhibits good solubility in aqueous media, a characteristic that is favorable for oral formulations. The available data on its solubility are summarized below.

| Solvent/Method | Solubility | Source |

| Water | Soluble | [4] |

| Water | 40.1 mg/mL (Predicted) | [2] |

| Methanol | Slightly Soluble | [4] |

| Methanol | Soluble | [5] |

| DMSO | Soluble | [5] |

| Organic Solvents | Practically Insoluble | [4] |

Note: The calcium salt of hopantenic acid is frequently used in pharmaceutical preparations and is known to be soluble in water.[3][4]

pKa Value

The pKa value indicates the strength of an acid in solution. For hopantenic acid, the carboxylic acid moiety is the primary acidic functional group.

| Method | pKa (Strongest Acidic) | Temperature | Source |

| Not Specified | 4.52 | 25°C | [4] |

| Chemaxon (Predicted) | 4.37 | N/A | [2] |

The pKa value in the range of 4.37-4.52 suggests that hopantenic acid is a weak acid.[2][4] At physiological pH (approximately 7.4), the carboxylic acid group will be predominantly in its ionized (deprotonated) form, which generally enhances its solubility in aqueous environments like blood plasma.

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of solubility and pKa, which are applicable to hopantenic acid.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[6]

Methodology:

-

Preparation: An excess amount of hopantenic acid is added to a series of vials containing a known volume of the desired solvent (e.g., purified water, phosphate (B84403) buffer at various pH levels).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to equilibrium can be informed by preliminary kinetic solubility studies.[7]

-

Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A clear aliquot of the supernatant is carefully removed, diluted as necessary, and analyzed by a suitable quantitative method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of dissolved hopantenic acid.[8]

-

Data Interpretation: The measured concentration represents the thermodynamic solubility of hopantenic acid in the specific solvent under the tested conditions.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable compounds.[9][10]

Methodology:

-

Solution Preparation: A precise amount of hopantenic acid is dissolved in a suitable solvent, typically purified water or a water/co-solvent mixture, to create a solution of known concentration (e.g., 1 mM).[9][10]

-

System Calibration: A pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[9]

-

Titration: The hopantenic acid solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.[9]

-

Data Analysis: The collected data (pH versus volume of titrant added) is plotted to generate a titration curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the acid has been neutralized.

Pharmacological Context: GABAergic Signaling

The primary mechanism of action for hopantenic acid is its interaction with the GABAergic system. Specifically, it acts as an agonist at the GABA-B receptor-channel complex.[3] This interaction enhances GABAergic neurotransmission, leading to a modulatory effect on neuronal excitability. This is central to its therapeutic effects, including the reduction of motor excitability and providing neuroprotective benefits.[3]

Conclusion

The physicochemical properties of hopantenic acid, particularly its aqueous solubility and pKa of approximately 4.4-4.5, are key determinants of its behavior in biological systems. Its good water solubility facilitates oral administration, while its pKa ensures it is predominantly ionized at physiological pH, aiding its distribution in the bloodstream. The established experimental protocols for solubility and pKa determination provide a robust framework for the characterization of hopantenic acid and its derivatives in drug development pipelines. Furthermore, its targeted action on the GABA-B receptor underscores its role as a specific modulator of GABAergic neurotransmission, providing a clear rationale for its observed therapeutic effects.

References

- 1. Hopantenic acid - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Hopantenic Acid [drugfuture.com]

- 5. Hopantenic acid 5.0g | #086a – SYNTHARISE CHEMICAL INC. [syntharise.com]

- 6. researchgate.net [researchgate.net]

- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

Discovery and history of hopantenic acid development

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Methodological & Application

Application Note: A Cell-Based Assay for Screening Calcium Hopantenate Activity

Abstract

Calcium hopantenate is a nootropic compound with a multifaceted mechanism of action, including modulation of the GABAergic system and regulation of intracellular calcium levels.[1] This application note describes a robust, cell-based assay designed to screen for and characterize the activity of this compound and its analogs. The described protocol utilizes a human neuroblastoma cell line and a fluorescent calcium indicator to measure changes in intracellular calcium concentration following compound treatment, providing a quantitative measure of drug efficacy. This assay is suitable for high-throughput screening and detailed pharmacological studies.

Introduction

This compound, also known as Pantogam, is a central nervous system stimulant used for its cognitive-enhancing properties.[2] Its therapeutic potential is attributed to several mechanisms, primarily its role as a GABA-B receptor agonist, which enhances inhibitory neurotransmission.[2] Additionally, it is suggested to play a role in regulating neuronal energy metabolism and maintaining calcium homeostasis, which is vital for numerous cellular processes including neurotransmitter release and signal transduction.[1] Dysregulation of calcium signaling is implicated in various neurological disorders, making it a critical target for therapeutic intervention.[3][4]

The assay described herein provides a method to quantify the modulatory effects of this compound on intracellular calcium dynamics in a neuronal cell model. By measuring the changes in intracellular calcium, researchers can assess the compound's potency and efficacy, facilitating drug discovery and development efforts.

Signaling Pathway of this compound

The proposed primary mechanism of action for this compound involves the modulation of GABAergic signaling and downstream effects on calcium homeostasis. The following diagram illustrates this putative pathway.

Caption: Putative signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the key steps in the cell-based assay for measuring this compound activity.

Caption: Experimental workflow for the this compound cell-based assay.

Protocols

Materials and Reagents

-

Cell Line: SH-SY5Y human neuroblastoma cells

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Assay Plate: Black, clear-bottom 96-well microplates

-

Compound: this compound

-

Calcium Indicator: Fluo-4 AM

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Depolarizing Agent: Potassium Chloride (KCl) solution

-

Plate Reader: Fluorescence microplate reader with excitation/emission wavelengths of 485/525 nm

Cell Culture and Plating

-

Culture SH-SY5Y cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Passage cells every 3-4 days or when they reach 80-90% confluency.

-

For the assay, detach cells using trypsin-EDTA and resuspend in fresh culture medium.

-

Seed the cells into black, clear-bottom 96-well plates at a density of 50,000 cells per well.

-

Incubate the plates for 24-48 hours to allow for cell attachment and monolayer formation.[5]

Compound Preparation

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

-

Perform serial dilutions of the stock solution in Assay Buffer to achieve the desired final concentrations for the dose-response curve.

Calcium Flux Assay

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in Assay Buffer according to the manufacturer's instructions.

-

Gently remove the culture medium from the cell plate.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C in the dark.[5]

-

-

Cell Washing:

-

Carefully remove the dye loading solution.

-

Wash the cells twice with 100 µL of Assay Buffer per well to remove any extracellular dye.

-

-

Compound Addition:

-

Add 50 µL of the prepared this compound dilutions to the respective wells.

-

Include vehicle control wells (Assay Buffer with the same concentration of solvent used for the compound).

-

Incubate the plate for 15-30 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Place the plate in the fluorescence microplate reader.

-

Set the reader to record fluorescence intensity at an excitation of ~485 nm and emission of ~525 nm.

-

Establish a baseline fluorescence reading for 1-2 minutes.

-

Add 20 µL of the KCl solution to each well to induce membrane depolarization and subsequent calcium influx.

-

Continue recording the fluorescence intensity for an additional 5-10 minutes to capture the peak calcium response.

-

Data Presentation and Analysis

The raw fluorescence data should be normalized to the baseline fluorescence for each well. The peak fluorescence intensity following stimulation is used to determine the response. A dose-response curve is generated by plotting the normalized fluorescence intensity against the logarithm of the this compound concentration. The half-maximal effective concentration (EC50) can then be calculated using a non-linear regression analysis (e.g., sigmoidal dose-response curve fit).

Table 1: Hypothetical Dose-Response Data for this compound

| This compound (µM) | Log Concentration | Normalized Fluorescence (RFU) | % Inhibition of Ca2+ Influx |

| 0 (Vehicle) | - | 1500 | 0 |

| 0.1 | -1 | 1450 | 3.3 |

| 1 | 0 | 1200 | 20.0 |

| 10 | 1 | 800 | 46.7 |

| 100 | 2 | 400 | 73.3 |

| 1000 | 3 | 200 | 86.7 |

Table 2: Calculated Pharmacological Parameters

| Parameter | Value |

| EC50 | 12.5 µM |

| Max Inhibition | 88% |

Cell Viability Assay (Optional but Recommended)

To ensure that the observed effects on calcium signaling are not due to cytotoxicity, a cell viability assay should be performed in parallel. Assays such as the MTS or resazurin (B115843) reduction assay can be used to assess the metabolic activity of the cells after treatment with this compound at the same concentrations and duration as the primary assay.[6]

Protocol for Resazurin Cell Viability Assay

-

Prepare a 96-well plate with cells and compound dilutions as described above.

-

Incubate for the same duration as the calcium flux assay.

-

Add 20 µL of resazurin solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure fluorescence at an excitation of ~560 nm and emission of ~590 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Table 3: Hypothetical Cell Viability Data

| This compound (µM) | % Cell Viability |

| 0 (Vehicle) | 100 |

| 0.1 | 99.5 |

| 1 | 98.9 |

| 10 | 97.2 |

| 100 | 95.8 |

| 1000 | 92.3 |

Conclusion

The described cell-based assay provides a reliable and quantifiable method for assessing the activity of this compound on neuronal calcium signaling. The protocol is adaptable for high-throughput screening and can be a valuable tool in the discovery and development of novel nootropic agents targeting GABAergic pathways and calcium homeostasis. The inclusion of a cell viability assay ensures that the observed results are specific to the compound's pharmacological activity and not a result of cellular toxicity.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Effects of Disrupting Calcium Homeostasis on Neuronal Maturation: Early Inhibition and Later Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]

- 5. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

Animal Models for Studying Cognitive Enhancement with Calcium Hopantenate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium hopantenate, a derivative of pantothenic acid (Vitamin B5) and a structural analog of the neurotransmitter GABA, has garnered interest for its potential nootropic and neuroprotective effects. Marketed in some countries under brand names such as Pantogam®, it is purported to enhance cognitive function, reduce anxiety, and offer protection against cerebral hypoxia. These application notes provide an overview of suitable animal models and detailed protocols for investigating the cognitive-enhancing properties of this compound, with a focus on its modulatory effects on the GABAergic and cholinergic systems.

Mechanism of Action

This compound's primary mechanism of action is believed to be through its interaction with the GABAergic system. As a hopantenic acid salt, it can cross the blood-brain barrier and is thought to modulate GABA receptor activity, particularly GABA-A and GABA-B receptors. Studies have shown that repeated administration of this compound can increase GABA receptor binding in the cerebral cortex.[1][2] Specifically, daily injections of 250 mg/kg for seven consecutive days have been found to increase GABA receptor binding by 53% in the rat cerebral cortex.[1][2] Furthermore, "Pantogam active," a racemic mixture of hopantenic acid, has been shown to increase GABA-B receptor density by 42% in the prefrontal cortex of mice at a daily dose of 200 mg/kg.[3][4][5]

In addition to its effects on the GABAergic system, there is evidence to suggest that this compound may also influence the cholinergic system, which is crucial for learning and memory. It is thought to enhance acetylcholine (B1216132) synthesis, thereby supporting cognitive processes.[6]

Recommended Animal Models and Experimental Protocols

To evaluate the cognitive-enhancing and anxiolytic effects of this compound, the Morris Water Maze (MWM) for spatial learning and memory, and the Elevated Plus Maze (EPM) for anxiety-like behavior are recommended.

Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory in rodents.

Experimental Protocol:

-

Animals: Male Wistar rats (250-300g) are commonly used.

-

Apparatus: A circular pool (approximately 1.8-2.0 meters in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged about 1-2 cm below the water surface. The pool should be located in a room with various distal visual cues.

-

Drug Administration:

-

Treatment Group: Administer this compound (e.g., 250 mg/kg, intraperitoneally) daily for a specified period (e.g., 7-14 days) before and during the MWM testing period.

-

Control Group: Administer an equivalent volume of saline.

-

-

Procedure:

-

Acquisition Phase (e.g., 5 consecutive days):

-

Each rat undergoes four trials per day.

-

For each trial, the rat is gently placed into the water at one of four quasi-random starting positions, facing the pool wall.

-

The rat is allowed to swim freely to find the hidden platform. The trial ends once the rat climbs onto the platform.

-

If the rat fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.

-

The rat is allowed to remain on the platform for 15-30 seconds to associate its location with the surrounding cues.

-

-

Probe Trial (e.g., on day 6):

-

The platform is removed from the pool.

-

The rat is allowed to swim freely for a fixed duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is recorded.

-

-

-

Data Collection and Analysis:

-

Escape Latency: The time taken to find the hidden platform during the acquisition phase.

-

Swim Path Length: The distance traveled to reach the platform.

-

Time in Target Quadrant: The percentage of time spent in the quadrant that previously contained the platform during the probe trial.

-

A significant decrease in escape latency and an increase in the time spent in the target quadrant in the treatment group compared to the control group would indicate an enhancement of spatial learning and memory.

-

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Experimental Protocol:

-

Animals: Male CD-1 or C57BL/6J mice are commonly used.

-

Apparatus: A plus-shaped maze elevated from the floor (typically 40-50 cm). It consists of two open arms and two enclosed arms of equal dimensions.

-

Drug Administration:

-

Treatment Group: Administer a single dose of this compound (e.g., 100-200 mg/kg, intraperitoneally) 30-60 minutes before the test. For chronic studies, daily administration for a longer period can be employed.

-

Control Group: Administer an equivalent volume of saline.

-

-

Procedure:

-

Each mouse is placed in the center of the maze, facing one of the enclosed arms.

-

The mouse is allowed to freely explore the maze for a fixed period (typically 5 minutes).

-

The entire session is recorded by a video camera for later analysis.

-

-

Data Collection and Analysis:

-

Time Spent in Open Arms: The total time the mouse spends in the open arms of the maze.

-

Number of Entries into Open Arms: The frequency with which the mouse enters the open arms.

-

Total Arm Entries: To assess overall locomotor activity.

-

An increase in the time spent in the open arms and the number of entries into the open arms, without a significant change in total arm entries, is indicative of an anxiolytic effect.

-

Quantitative Data Summary

The following table summarizes key quantitative findings from studies investigating the effects of this compound and its active form, hopantenic acid.

| Animal Model | Compound | Dosage | Duration | Key Finding | Percentage Change | Brain Region |

| Rat | This compound | 250 mg/kg/day (i.p.) | 7 days | Increased GABA receptor binding | +53% | Cerebral Cortex[1][2] |

| Mouse (Attention Deficit Model) | Pantogam active (racemic hopantenic acid) | 200 mg/kg/day (i.p.) | Subchronic | Increased GABA-B receptor density | +42% | Prefrontal Cortex[3][4][5] |

| Mouse (Attention Deficit Model) | Pantogam active (racemic hopantenic acid) | 200 mg/kg/day (i.p.) | Subchronic | Decreased D2 receptor density | -23% | Prefrontal Cortex[3][4][5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

Caption: Proposed signaling pathways of this compound.

Experimental Workflow for Cognitive Assessment

Caption: Workflow for behavioral assessment of this compound.

Conclusion

The animal models and protocols outlined in these application notes provide a robust framework for investigating the cognitive-enhancing and anxiolytic properties of this compound. By focusing on its primary mechanism of action through the GABAergic system and its potential influence on cholinergic pathways, researchers can systematically evaluate its therapeutic potential for cognitive disorders. The provided quantitative data serves as a benchmark for expected outcomes in neurochemical studies, while the detailed behavioral protocols offer a standardized approach to functional assessment.

References

- 1. Effects of this compound on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of pantogam active on behavior and neuroreceptor spectrum in mouse model of attention deficit disorder | Sukhorukova | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]

- 4. researchgate.net [researchgate.net]

- 5. Effects of pantogam active on behavior and neuroreceptor spectrum in mouse model of attention deficit disorder [ouci.dntb.gov.ua]

- 6. Food Science of Animal Resources [kosfaj.org]

Application Notes and Protocols: Calcium Hopantenate for Drug Delivery System Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium hopantenate is a nootropic drug used to improve cognitive function, and it is known to interact with the central nervous system, primarily through the modulation of GABAergic mechanisms.[1][2] Its therapeutic potential in various neurological disorders is significant; however, its efficient delivery to the brain is hindered by the blood-brain barrier (BBB). This document provides detailed application notes and protocols for the development of a drug delivery system for this compound, focusing on its encapsulation within calcium-based nanoparticles to enhance its therapeutic efficacy through improved brain delivery. While research on this compound as a direct component of drug delivery systems is limited, this guide outlines the use of established calcium phosphate (B84403) nanoparticle technology to deliver this compound, a viable and innovative approach for neurological drug targeting.

Rationale for a Nanoparticle-Based Drug Delivery System

The primary challenge in treating central nervous system disorders is the restrictive nature of the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where the neurons reside.[3] Nanocarriers, such as calcium phosphate nanoparticles, offer a promising strategy to overcome the BBB.[4][5]

Key advantages of using a calcium phosphate nanoparticle system for this compound delivery include:

-

Enhanced BBB Penetration: Nanoparticles can be engineered to cross the BBB through various mechanisms, including receptor-mediated transcytosis when functionalized with specific ligands.[6][7]

-

Biocompatibility and Biodegradability: Calcium phosphate is a naturally occurring mineral in the human body, ensuring high biocompatibility and biodegradability of the nanocarrier.[8]

-

Controlled Release: Nanoparticle encapsulation can provide sustained and controlled release of this compound, maintaining therapeutic concentrations in the brain for extended periods and reducing the need for frequent dosing.[2][9]

-

Protection from Degradation: The nanoparticle matrix protects the encapsulated drug from enzymatic degradation in the bloodstream, ensuring that the active form reaches the target site.[5]

Experimental Protocols

This section details the protocols for the synthesis, drug loading, and characterization of this compound-loaded calcium phosphate nanoparticles.

Protocol for Synthesis of this compound-Loaded Calcium Phosphate Nanoparticles

This protocol is adapted from established methods for synthesizing calcium phosphate nanoparticles and is tailored for the encapsulation of a water-soluble drug like this compound.[8]

Materials:

-

Calcium chloride (CaCl₂)

-

Di-sodium hydrogen phosphate (Na₂HPO₄)

-

This compound

-

Deionized water

-

Ethanol

-

Magnetic stirrer

-

Centrifuge

-

Lyophilizer (Freeze-dryer)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 0.1 M solution of calcium chloride (CaCl₂) in deionized water.

-

Prepare a 0.1 M solution of di-sodium hydrogen phosphate (Na₂HPO₄) in deionized water.

-

Prepare a 10 mg/mL solution of this compound in deionized water.

-

-

Encapsulation of this compound:

-

In a beaker, mix 10 mL of the 0.1 M CaCl₂ solution with 1 mL of the 10 mg/mL this compound solution.

-

Place the beaker on a magnetic stirrer and stir vigorously.

-

Slowly add 10 mL of the 0.1 M Na₂HPO₄ solution dropwise to the CaCl₂-calcium hopantenate mixture.

-

A milky white suspension of calcium phosphate nanoparticles encapsulating this compound will form immediately.

-

Continue stirring for 1 hour at room temperature to ensure complete reaction and stabilization of the nanoparticles.

-

-

Purification of Nanoparticles:

-

Collect the nanoparticles by centrifugation at 12,000 rpm for 20 minutes.

-

Discard the supernatant, which contains unloaded drug and unreacted precursors.

-

Resuspend the nanoparticle pellet in 20 mL of deionized water and centrifuge again.

-

Repeat the washing step twice with deionized water and once with ethanol.

-

-

Drying:

-

After the final wash, resuspend the nanoparticle pellet in a minimal amount of deionized water.

-

Freeze the suspension and then lyophilize (freeze-dry) it to obtain a fine powder of this compound-loaded calcium phosphate nanoparticles.

-

Caption: Workflow for the synthesis of this compound-loaded nanoparticles.

Protocol for Characterization of Nanoparticles

3.2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

-

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

-

Procedure:

-

Disperse the lyophilized nanoparticles in deionized water at a concentration of 0.1 mg/mL.

-

Sonicate the suspension for 5 minutes to ensure uniform dispersion.

-

Analyze the sample using a Zetasizer instrument to determine the average particle size, PDI, and zeta potential.

-

3.2.2 Encapsulation Efficiency (EE) and Drug Loading Capacity (LC)

-

Method: High-Performance Liquid Chromatography (HPLC).

-

Procedure:

-

During the purification step (3.1.3), collect the supernatant after the first centrifugation.

-

Measure the concentration of free this compound in the supernatant using a validated HPLC method.

-

Calculate the EE and LC using the following formulas:

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

LC (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

-

3.2.3 In Vitro Drug Release Study

-

Method: Dialysis Bag Method.

-

Procedure:

-

Disperse a known amount of this compound-loaded nanoparticles in a dialysis bag with a specific molecular weight cut-off.

-

Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with continuous stirring.

-

At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

-

Analyze the concentration of released this compound in the aliquots using HPLC.

-

Data Presentation

The following tables present hypothetical but realistic data for the characterization of this compound-loaded calcium phosphate nanoparticles synthesized using the described protocol.

Table 1: Physicochemical Properties of Nanoparticles

| Parameter | Value |

| Average Particle Size (nm) | 150 ± 20 |